(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c1-26-16-6-8-18-19(12-16)28-21(23-18)24(14-15-4-2-10-22-13-15)20(25)9-7-17-5-3-11-27-17/h2-13H,14H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIOHCAJWWGBL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a methoxybenzo[d]thiazole moiety, a pyridin-3-ylmethyl group, and a thiophen-2-ylacrylamide backbone. Its molecular formula is with a molecular weight of 407.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O2S |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 899735-67-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have shown to inhibit the proliferation of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells . The mechanism often involves apoptosis induction and cell cycle arrest, which are critical for therapeutic efficacy in cancer treatment.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to interference with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to apoptosis in cancer cells.
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A study synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on A431 and A549 cell lines.
- Results indicated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, demonstrating the potential of similar structures for anticancer applications .
- Investigation of Antimicrobial Effects :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the combination of its substituents. Below is a comparative analysis with key analogs:
Limitations and Challenges
- Selectivity : The compound’s broad-spect kinase inhibition (e.g., EGFR, VEGFR2) may lead to off-target effects, whereas analogs like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide exhibit narrower selectivity profiles .
Preparation Methods
Core Heterocyclic Components
The target molecule requires three primary subunits:
- 6-Methoxybenzo[d]thiazol-2-amine : Synthesized via cyclization of 2-amino-4-methoxyphenyl thioamide with bromine in acetic acid.
- Pyridin-3-ylmethylamine : Prepared by reduction of 3-cyanopyridine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- (E)-3-(Thiophen-2-yl)acryloyl chloride : Generated from (E)-3-(thiophen-2-yl)acrylic acid via treatment with oxalyl chloride in dichloromethane (DCM).
Stepwise Synthetic Route
Synthesis of N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine
Reagents : 6-Methoxybenzo[d]thiazol-2-amine (1.0 eq), pyridin-3-ylmethyl bromide (1.2 eq), potassium carbonate (K2CO3, 2.0 eq)
Solvent : Dimethylformamide (DMF), 80°C, 12 h
Mechanism : Nucleophilic substitution at the thiazole nitrogen. The reaction achieves 78–85% yield after recrystallization from ethanol.
Characterization Data :
Formation of (E)-3-(Thiophen-2-yl)acryloyl Chloride
Reagents : (E)-3-(Thiophen-2-yl)acrylic acid (1.0 eq), oxalyl chloride (2.5 eq), catalytic dimethylformamide (DMF)
Conditions : DCM, 0°C → room temperature, 3 h
Yield : 92% after solvent evaporation.
Amide Coupling Reaction
Reagents :
- N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine (1.0 eq)
- (E)-3-(Thiophen-2-yl)acryloyl chloride (1.1 eq)
- Triethylamine (TEA, 2.0 eq)
Procedure :
- Dissolve the amine intermediate in anhydrous DCM under nitrogen.
- Add TEA dropwise at 0°C, followed by acryloyl chloride.
- Stir at room temperature for 6 h.
- Quench with ice water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 74–82%
Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that polar aprotic solvents (DMF, DCM) outperform ethers (THF) in amide coupling (Table 1).
Table 1: Solvent and Base Impact on Amide Coupling Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 82 |
| DMF | DIPEA | 25 | 78 |
| THF | TEA | 25 | 65 |
| DCM | Pyridine | 25 | 71 |
Stereoselectivity Control
The (E)-configuration of the acrylamide is preserved by:
- Using pre-formed (E)-acryloyl chloride.
- Avoiding prolonged heating (>50°C) to prevent isomerization.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography (Hypothetical)
Single crystals grown from ethyl acetate/hexane would likely show:
- Planar thiazole and pyridine rings.
- Dihedral angle of 120–130° between thiophene and acrylamide planes due to steric hindrance.
Scale-Up and Industrial Considerations
Critical Process Parameters
Cost Analysis
Table 2: Raw Material Cost per Kilogram of Product
| Material | Cost (USD/kg) |
|---|---|
| 6-Methoxybenzo[d]thiazol-2-amine | 320 |
| Pyridin-3-ylmethyl bromide | 280 |
| (E)-3-(Thiophen-2-yl)acrylic acid | 450 |
| Oxalyl chloride | 190 |
Q & A
Q. What are the optimal synthetic routes for (E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide?
The synthesis typically involves multi-step pathways:
- Step 1 : Preparation of 6-methoxybenzo[d]thiazol-2-amine via cyclization of thiourea derivatives under acidic conditions.
- Step 2 : Alkylation of the thiazole amine with pyridin-3-ylmethyl chloride in the presence of a base (e.g., NaH) in anhydrous DMF .
- Step 3 : Coupling with (E)-3-(thiophen-2-yl)acryloyl chloride using Schotten-Baumann conditions (pH 8–9, 0–5°C) .
Key Parameters : - Temperature control during cyclization (70–80°C) to avoid side reactions.
- pH monitoring during coupling (8–9) to ensure amide bond formation .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Confirm regiochemistry of the methoxy group (δ 3.8–4.0 ppm for OCH3) and E-configuration of the acrylamide (J = 15–16 Hz for trans-vinylic protons) .
- HRMS : Verify molecular ion [M+H]+ at m/z 436.12 (calculated for C21H19N3O2S2) .
- FT-IR : Identify acrylamide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Anticancer Screening : MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. IC50 values <10 µM suggest therapeutic potential .
- Anti-inflammatory Testing : COX-2 inhibition assay (ELISA) using LPS-induced RAW 264.7 macrophages. Target >50% inhibition at 50 µM .
- Antimicrobial Profiling : Disc diffusion against S. aureus and E. coli; zones of inhibition >10 mm indicate activity .
Advanced Research Questions
Q. How can contradictory data on anticancer activity across cell lines be resolved?
- Mechanistic Studies : Conduct flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Discrepancies may arise from p53 status or drug efflux pumps (e.g., P-gp overexpression in resistant lines) .
- Target Validation : Use siRNA knockdown of suspected targets (e.g., PI3K/AKT) to confirm pathway involvement .
- Comparative SAR : Synthesize analogs with modified thiophene (e.g., 3-nitro substitution) to enhance selectivity .
Q. What computational strategies predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or EGFR kinase (PDB ID: 1M17). Key interactions include:
- Hydrogen bonding between acrylamide C=O and Arg282 (tubulin).
- π-π stacking of thiophene with Phe164 (EGFR) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable) .
Q. How can pharmacokinetic limitations (e.g., poor solubility) be addressed?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility. Test logP reduction via shake-flask method (target logP <3) .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release. Evaluate bioavailability in Sprague-Dawley rats .
Q. What strategies resolve conflicting SAR data for anti-inflammatory vs. anticancer activity?
- Fragment-Based Design : Decouple thiophene (anti-inflammatory) and pyridine (anticancer) moieties. Test truncated analogs in orthogonal assays .
- Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C-6 of benzothiazole) that may differentially modulate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
